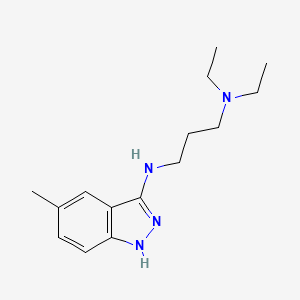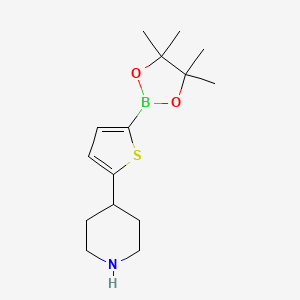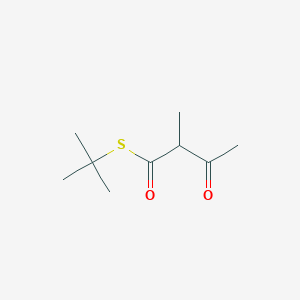
2,7-dichloro-6-methylquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloro-6-methylquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dichloro-6-methylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction is carried out under heating conditions to facilitate the formation of the quinoline ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a cornerstone in the synthesis of quinoline derivatives due to its efficiency and relatively straightforward procedure .
化学反应分析
Types of Reactions
2,7-Dichloro-6-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2,7-Dichloro-6-methylquinoline-3-carboxylic acid.
Reduction: 2,7-Dichloro-6-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2,7-Dichloro-6-methylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,7-dichloro-6-methylquinoline-3-carbaldehyde involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, its ability to inhibit enzymes involved in microbial metabolism makes it a potential antimicrobial agent .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the additional chlorine and methyl groups.
6-Methylquinoline-3-carbaldehyde: Lacks the chlorine atoms.
2,7-Dichloroquinoline-3-carbaldehyde: Lacks the methyl group.
Uniqueness
2,7-Dichloro-6-methylquinoline-3-carbaldehyde is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activity. The combination of these substituents allows for a broader range of chemical modifications and applications compared to its analogs .
属性
分子式 |
C11H7Cl2NO |
|---|---|
分子量 |
240.08 g/mol |
IUPAC 名称 |
2,7-dichloro-6-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H7Cl2NO/c1-6-2-7-3-8(5-15)11(13)14-10(7)4-9(6)12/h2-5H,1H3 |
InChI 键 |
FPHOWDJVGAORAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)
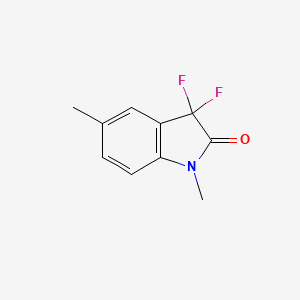


![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
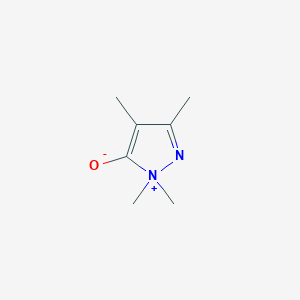
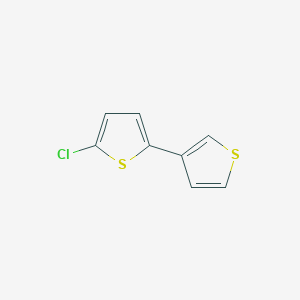

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
